![molecular formula C18H30ClNO2 B2957309 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride CAS No. 35151-87-2](/img/structure/B2957309.png)
1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dual Target Ligands for Parkinson’s Disease Treatment
“1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” has been studied as a potential dual-target ligand for the treatment of Parkinson’s disease . This compound, also referred to as DL76, is designed based on a series of 4-tert-butylphenoxyalkoxyamines .
Histamine H3 Receptor Antagonism: DL76 has shown good affinity for the human Histamine H3 receptor (hH3R), with Ki values below 400 nM . Antagonism of the H3 receptor can have positive effects on dopamine regulation, which is crucial in the management of Parkinson’s disease .
Monoamine Oxidase B Inhibition: In addition to its H3 receptor antagonism, DL76 also exhibits potent inhibitory activity for human Monoamine Oxidase B (hMAO B), with IC50 values below 50 nM . MAO B is an enzyme that breaks down dopamine in the brain, and its inhibition can help increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease .
In Vivo Studies: In vivo studies have shown the antiparkinsonian activity of DL76 in haloperidol-induced catalepsy (Cross Leg Position Test) at a dose of 50 mg/kg body weight .
Zukünftige Richtungen
The future directions for research on “1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” could include further investigation into its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson’s disease . Additionally, more research is needed to fully understand its synthesis, structure, and chemical reactions.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to target theHistamine H3 Receptor and Monoamine Oxidase B . These targets play crucial roles in neurotransmission and neurodegeneration, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the histamine h3 receptor and an inhibitor of monoamine oxidase b . This means it could prevent the normal function of these targets, leading to changes in cellular activity.
Biochemical Pathways
Given its potential targets, it may influence pathways related toneurotransmission and neurodegeneration .
Result of Action
Based on its potential targets, it may influenceneuronal activity and potentially have a role in the management of neurodegenerative disorders .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)15-7-9-17(10-8-15)21-14-16(20)13-19-11-5-4-6-12-19;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMMSSFNXINHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.